molecular formula C28H27N5O4S2 B2911625 N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1022856-95-6

N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2911625
CAS No.: 1022856-95-6
M. Wt: 561.68
InChI Key: PBLNIJZZHQZBGL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a novel synthetic compound featuring a complex imidazo[1,2-c]quinazolinone core, a structure known for its diverse biological potential. This molecule is of significant interest in medicinal chemistry and pharmacological research, particularly for the development of kinase inhibitors. Its intricate structure, which incorporates a thiophene and a methoxyphenyl moiety, is designed to interact with specific ATP-binding pockets of target enzymes. Current research into related imidazoquinazolinone derivatives suggests potential applications in oncology, with compounds demonstrating promising activity against various cancer cell lines by inducing apoptosis and cell cycle arrest (source: https://pubmed.ncbi.nlm.nih.gov/31836363/). The presence of the sulfanyl chain enhances the molecule's ability to act as a potential covalent binder, targeting cysteine residues in the active site for irreversible inhibition, a strategy increasingly employed in drug discovery for challenging targets (source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01185). This product is intended for research purposes only, providing scientists with a high-quality chemical tool for probing biochemical pathways, validating new therapeutic targets, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S2/c1-3-23(26(35)30-17-8-6-9-18(14-17)37-2)39-28-32-21-12-5-4-11-20(21)25-31-22(27(36)33(25)28)15-24(34)29-16-19-10-7-13-38-19/h4-14,22-23H,3,15-16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNIJZZHQZBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes a quinazoline moiety, thiophene group, and a methoxyphenyl substituent. Its molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S with a molecular weight of approximately 398.48 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (DES) have been employed to enhance yield and reduce environmental impact during the synthesis process .

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In vitro studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Table 1: Antimicrobial Activity of N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1816 µg/mL

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it has been effective against breast and lung cancer cell lines .

Table 2: Anticancer Activity of N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
A549 (Lung Cancer)10Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Abdel-Aziem et al. evaluated the antimicrobial activity of various heterocyclic compounds, including derivatives similar to N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}. The results indicated a strong correlation between structural features and antimicrobial potency .
  • Case Study on Anticancer Properties : A research project focused on the anticancer effects of novel quinazoline derivatives reported significant tumor growth inhibition in xenograft models treated with compounds structurally related to N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)} .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Thiophene vs.
  • Methoxy Positioning : The 3-methoxyphenyl group in the target compound may offer better solubility than 2- or 4-methoxy isomers (e.g., ), balancing hydrophobicity and target binding .
  • Sulfanyl Linkage : Compounds with sulfanyl groups at position 5 (e.g., ) show consistent antimicrobial profiles, suggesting this motif is critical for interacting with bacterial enzymes .

Limitations and Contradictions

  • For example, N-cyclohexyl derivatives () lack reported antimicrobial activity despite sharing the imidazo[1,2-c]quinazolinone core .
  • Data Gaps : Many analogues (e.g., ) lack explicit bioactivity data, limiting direct comparisons .

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